molecular formula C16H19NO4 B4816049 N-(furan-2-ylmethyl)-3-methoxy-4-propoxybenzamide

N-(furan-2-ylmethyl)-3-methoxy-4-propoxybenzamide

Cat. No.: B4816049
M. Wt: 289.33 g/mol
InChI Key: WKWZQZDRKBOKNV-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-methoxy-4-propoxybenzamide is an organic compound that belongs to the class of amides It features a furan ring, a methoxy group, and a propoxy group attached to a benzamide core

Safety and Hazards

Without specific data, it’s hard to provide detailed safety and hazard information for this compound . As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The study of novel benzamide derivatives like this one could be a promising area of research, given the wide range of biological activities exhibited by other members of this class of compounds . Potential areas of interest could include medicinal chemistry, materials science, and synthetic methodology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-methoxy-4-propoxybenzamide can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to be effective for the synthesis of amide derivatives containing furan rings. This method involves the use of coupling reagents such as DMT/NMM/TsO− or EDC under mild synthetic conditions .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-methoxy-4-propoxybenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-3-methoxy-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and propoxy groups provide additional sites for chemical modification, enhancing its versatility in various applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methoxy-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-3-8-21-14-7-6-12(10-15(14)19-2)16(18)17-11-13-5-4-9-20-13/h4-7,9-10H,3,8,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWZQZDRKBOKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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